Ribocil-C R enantiomer
Description
Significance of Riboswitches as Regulatory Elements in Bacterial Metabolism
Riboswitches are structured non-coding RNA elements typically located in the 5' untranslated regions of messenger RNAs (mRNAs) in bacteria. numberanalytics.comresearchgate.netmdpi.com They function as direct sensors of specific small molecules or metabolites. researchgate.net Upon binding to their cognate ligand, the riboswitch undergoes a conformational change that modulates the expression of downstream genes, often involved in the metabolic pathway of the ligand itself. numberanalytics.comnih.gov This regulatory mechanism can control transcription termination, translation initiation, or mRNA stability. researchgate.netmdpi.com
Riboswitches regulate a wide array of essential metabolic pathways in bacteria, including the biosynthesis and transport of amino acids, coenzymes like flavin mononucleotide (FMN), and nucleotides. numberanalytics.comresearchgate.netnih.gov For instance, the FMN riboswitch controls the expression of genes involved in the biosynthesis and transport of riboflavin (B1680620) (vitamin B2), the precursor to FMN. nih.govrug.nl This direct link to essential metabolic functions makes riboswitches attractive targets for the development of novel antibacterial agents. numberanalytics.comrug.nl
Overview of RNA as a Therapeutic Target in Antibacterial Research
For a long time, proteins were the primary focus of antibacterial drug discovery. However, the unique structural and functional properties of RNA molecules have positioned them as a compelling class of therapeutic targets. biomedres.usbiomedres.us Bacterial RNAs, such as ribosomal RNA (rRNA), transfer RNA (tRNA), and riboswitches, possess distinct sequences and three-dimensional structures that are often conserved across many pathogenic bacteria but absent in humans. biomedres.usbiomedres.us This specificity allows for the development of drugs that can selectively inhibit bacterial processes with a reduced risk of off-target effects in the host. nih.gov
The bacterial ribosome, with its large rRNA components, has long been a successful target for many existing antibiotics. nih.gov More recently, the discovery and characterization of riboswitches have opened up new avenues for targeted antibacterial therapy. biomedres.usfrontiersin.org The ability of riboswitches to bind small molecules with high specificity makes them particularly "druggable." frontiersin.org
Discovery and Contextualization of Ribocil (B610477) Compounds as FMN Riboswitch Ligands
The discovery of Ribocil represents a significant milestone in the field of riboswitch-targeted drug development. researchgate.net Identified through a phenotypic screen of a large library of synthetic small molecules, Ribocil was found to inhibit the growth of Escherichia coli. nih.govresearchgate.net Subsequent studies revealed that its antibacterial activity was specifically due to its interaction with the FMN riboswitch. nih.govmdpi.com
Ribocil acts as a synthetic mimic of the natural ligand, FMN, binding to the FMN riboswitch and repressing the expression of the ribB gene, which is involved in riboflavin biosynthesis. nih.govresearchgate.net This leads to a depletion of intracellular riboflavin and its essential derivatives, FMN and flavin adenine (B156593) dinucleotide (FAD), ultimately halting bacterial growth. nih.govnih.gov The initial hit, known as ribocil, was a racemic mixture. nih.govmdpi.com
Stereochemical Considerations in Riboswitch Ligand Development: The Case of Ribocil Enantiomers
Further investigation into the racemic mixture of ribocil led to the separation of its two enantiomers: Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer). nih.govmdpi.com Strikingly, the antibacterial activity was almost entirely attributed to the S-enantiomer, Ribocil-B. nih.govmdpi.com This highlighted the critical importance of stereochemistry in the interaction between small molecules and the FMN riboswitch.
Subsequent structure-activity relationship (SAR) studies led to the development of Ribocil-C, an analog with improved potency. rug.nlmdpi.com Like the original ribocil, Ribocil-C is a chiral molecule, and its activity is also enantiomer-specific. The Ribocil-C R enantiomer is the less active of the two stereoisomers. medchemexpress.com While the S-enantiomer of Ribocil-C demonstrates potent inhibition of the FMN riboswitch, the R-enantiomer shows significantly reduced or no activity. nih.gov This stark difference in activity between the enantiomers underscores the precise three-dimensional fit required for effective binding to the riboswitch's aptamer domain. Modeling studies have suggested that while both enantiomers could theoretically fit into the binding pocket, the R-enantiomer would need to adopt a much higher energy conformation, explaining its lower binding affinity. uib.no
Table 1: Comparison of Ribocil Enantiomers and Analogs
| Compound | Stereochemistry | Activity |
|---|---|---|
| Ribocil-A | R-enantiomer | Significantly less active |
| Ribocil-B | S-enantiomer | Predominantly active |
| Ribocil-C (S enantiomer) | S-enantiomer | Highly potent inhibitor |
| Ribocil-C (R enantiomer) | R-enantiomer | Inactive enantiomer |
Table 2: Key Research Findings on Ribocil Compounds
| Finding | Significance |
|---|---|
| Discovery of Ribocil through phenotypic screening | Demonstrated that riboswitches can be targeted by structurally distinct synthetic molecules. researchgate.net |
| Identification of the FMN riboswitch as the target of Ribocil | Validated the FMN riboswitch as a druggable antibacterial target. nih.govmdpi.com |
| Separation and characterization of Ribocil enantiomers | Revealed the critical role of stereochemistry in ligand binding and activity. nih.govmdpi.com |
| Development of the more potent analog, Ribocil-C | Showcased the potential for optimizing riboswitch inhibitors through medicinal chemistry. rug.nlmdpi.com |
Properties
Molecular Formula |
C₂₁H₂₁N₇OS |
|---|---|
Molecular Weight |
419.5 |
IUPAC Name |
2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m1/s1 |
InChI Key |
UVDVCDUBJWYRJW-OAHLLOKOSA-N |
SMILES |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=O)C=C(N4)C5=CC=CS5 |
Origin of Product |
United States |
Stereochemical Characterization and Enantiomeric Specificity of Ribocil Compounds
Isolation and Characterization of Ribocil-A (R-enantiomer) and Ribocil-B (S-enantiomer)
Ribocil (B610477) was initially synthesized as a racemic mixture, a one-to-one mix of its two enantiomers. mdpi.comprokaryotics.com Subsequent separation and characterization of this mixture led to the isolation of Ribocil-A, the R-enantiomer, and Ribocil-B, the S-enantiomer. nih.govtandfonline.com Detailed analysis revealed that the biological activity of the racemic mixture was almost entirely attributable to Ribocil-B. nih.govprokaryotics.com This S-enantiomer was found to be predominantly responsible for the inhibition of riboflavin (B1680620) synthesis and the resulting growth inhibitory effects on bacteria like E. coli. nih.govmdpi.com In contrast, Ribocil-A, the R-enantiomer, showed significantly less or no activity. rug.nl
Quantitative Assessment of Enantiomeric Binding Affinities to FMN Riboswitches
The differential activity of the ribocil enantiomers is directly correlated with their binding affinities to the FMN riboswitch. mdpi.comnih.gov Biophysical studies have quantified these differences, demonstrating a stark contrast in how the R and S isomers interact with the RNA target.
Ribocil-B (the S-enantiomer) binds to the E. coli FMN riboswitch with high affinity, exhibiting a dissociation constant (Kd) of 6.6 nM. rug.nlmdpi.comnih.gov In stark contrast, Ribocil-A (the R-enantiomer) displays a significantly weaker binding affinity, with a Kd value greater than 10,000 nM. rug.nlmdpi.comnih.gov This dramatic difference in binding affinity underscores the stereospecificity of the interaction between ribocil and the FMN riboswitch.
Similarly, Ribocil-C, in its potent S-enantiomeric form, demonstrates strong binding to FMN riboswitches. In Staphylococcus aureus, Ribocil-C binds to two different FMN riboswitch aptamers, SA1 and SA2, with Kd values of 58 nM and 33 nM, respectively. prokaryotics.com This binding is competitive with the natural ligand, FMN, which binds with only slightly greater affinity. prokaryotics.com
Table 1: Binding Affinities of Ribocil Enantiomers and Analogs to FMN Riboswitches
| Compound | Enantiomer | Target Organism/Riboswitch | Dissociation Constant (Kd) |
|---|---|---|---|
| Ribocil-A | R | E. coli | > 10,000 nM rug.nlmdpi.comnih.gov |
| Ribocil-B | S | E. coli | 6.6 nM rug.nlmdpi.comnih.gov |
| Ribocil-C | S | S. aureus SA1 | 58 nM prokaryotics.com |
| Ribocil-C | S | S. aureus SA2 | 33 nM prokaryotics.com |
Mechanistic Basis for Differential Enantiomeric Activity: A Molecular Perspective
The significant difference in binding affinity and, consequently, biological activity between the ribocil enantiomers can be explained at a molecular level through structural and energetic analyses. nih.gov Although the binding modes of the R- and S-isomers within the FMN riboswitch binding pocket are predicted to be very similar, there is a substantial energetic penalty associated with the binding of the R-isomer (Ribocil-A). nih.govtandfonline.com
Molecular Mechanism of Riboswitch Interaction and Modulation
Binding of Ribocil-C R enantiomer and Related Analogs to FMN Riboswitch Aptamer Domains
Ribocil (B610477) is a synthetic compound identified through phenotypic screening that selectively targets the FMN riboswitch. mdpi.commdpi.com It is a racemic mixture composed of two enantiomers: Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer). nih.govmdpi.comtandfonline.com Detailed studies have revealed that the biological activity of Ribocil is almost entirely attributable to the S-enantiomer, Ribocil-B, which binds tightly to the FMN riboswitch aptamer. nih.govmdpi.com The R-enantiomer, Ribocil-A, shows negligible binding and lacks significant antibacterial activity. tandfonline.commdpi.com
Ribocil-C, a more potent analog of Ribocil, is also an S-isomer. nih.govtandfonline.com It was developed through structural elaboration of the original Ribocil compound and demonstrates enhanced potency. mdpi.com These compounds competitively bind to the same site as the natural ligand, FMN. tandfonline.commedchemexpress.com The binding affinity of these synthetic ligands to the E. coli FMN riboswitch aptamer has been quantified, highlighting the stereospecificity of the interaction. While the S-enantiomer (Ribocil-B) exhibits a high affinity with a dissociation constant (KD) of 6.6 nM, the R-enantiomer (Ribocil-A) binds very weakly, with a KD value of ≥ 10,000 nM. mdpi.com
Binding Affinities of Ribocil Enantiomers to the E. coli FMN Riboswitch
| Compound | Stereochemistry | Binding Affinity (KD) | Reference |
|---|---|---|---|
| Ribocil-A | R-enantiomer | ≥ 10,000 nM | mdpi.com |
| Ribocil-B | S-enantiomer | 6.6 nM | mdpi.com |
| Ribocil (racemic) | Mixture (R/S) | 13 nM | nih.gov |
| FMN (Natural Ligand) | N/A | ~5 nM | encyclopedia.pub |
Ligand-Induced Conformational Dynamics of the FMN Riboswitch
The binding of a ligand to the FMN riboswitch aptamer is the critical event that initiates the regulatory cascade. This interaction induces specific structural rearrangements within the RNA that are transmitted to the expression platform, ultimately controlling gene expression. oup.com
Upon binding, synthetic ligands like Ribocil induce a distinct conformational state in the FMN riboswitch aptamer. Co-crystal structures of the FMN aptamer in complex with Ribocil analogs reveal that the molecule adopts a constrained, U-shaped conformation to fit within the binding pocket. nih.gov This binding is stabilized by a network of molecular interactions. Key among these are extensive pi-stacking interactions, where the aromatic rings of the Ribocil compound stack with nucleobases of the RNA, particularly a guanosine (B1672433) residue. tandfonline.comnih.gov
The binding of Ribocil compounds to the aptamer domain allosterically modulates the structure of the downstream expression platform. In the absence of a ligand, the aptamer adopts a conformation that allows for the formation of an "anti-sequester" loop in the expression platform. nih.govtandfonline.com This structure permits the full expression of the downstream gene.
When Ribocil binds to the aptamer, it mimics the effect of the natural ligand, FMN. The induced stabilization of the aptamer's structure promotes the formation of an alternative "sequester loop" in the expression platform. tandfonline.com This sequester loop effectively terminates transcription prematurely or blocks the Shine-Dalgarno sequence, thereby preventing ribosome binding and inhibiting translation. tandfonline.com This allosteric mechanism is the foundation of how Ribocil and its analogs function as inhibitors of gene expression.
Regulation of Riboflavin (B1680620) Biosynthesis (ribB) Gene Expression by FMN Riboswitch Engagement
The primary target of the FMN riboswitch in many bacteria, including E. coli, is the operon containing the ribB gene, which is essential for the de novo biosynthesis of riboflavin. mdpi.commedchemexpress.com By binding to the FMN riboswitch located in the 5' untranslated region of the ribB mRNA, Ribocil acts as a potent repressor of its expression. tandfonline.comnih.gov
This targeted inhibition has been confirmed experimentally. Treatment of E. coli with Ribocil leads to a significant reduction in the cellular levels of riboflavin, FMN, and flavin adenine (B156593) dinucleotide (FAD). mdpi.commedchemexpress.com This phenocopies the effect of deleting the genes for riboflavin synthesis. nih.gov The growth-inhibitory effects of Ribocil can be completely reversed by supplying exogenous riboflavin to the growth medium, confirming that its antibacterial action stems directly from the starvation of this essential vitamin. mdpi.commedchemexpress.com The specificity of this interaction is further supported by the fact that bacterial mutations conferring resistance to Ribocil are consistently located within the FMN riboswitch itself. nih.govmdpi.commdpi.com
Distinct Binding Mode of Ribocil Analogs Compared to Natural Ligand FMN
Although Ribocil is a functional mimic of FMN, it is structurally distinct and engages the riboswitch through a different, albeit overlapping, set of interactions. nih.govtandfonline.com FMN, the natural ligand, has a ribityl phosphate (B84403) tail that forms crucial hydrogen bonds with the aptamer, including interactions with conserved guanine (B1146940) residues like G11 and G62. mdpi.commdpi.com The negatively charged phosphate group is critical for its high-affinity binding. mdpi.com
Ribocil analogs lack this phosphate moiety. Instead, they leverage their unique chemical structure to achieve high-affinity binding. The central hydroxy-pyrimidine piperidine (B6355638) core is essential for binding, while the thiophene (B33073) and methylamino-pyrimidine rings engage in the vital pi-stacking interactions. nih.govtandfonline.comnih.gov While both FMN and Ribocil interact with some of the same conserved nucleotides in the binding pocket, the nature of these interactions differs, reflecting their distinct chemical structures. mdpi.com An energetic analysis has shown a significant difference in binding free energy (5.549 kcal/mol) between the active S-isomer (Ribocil-B) and the inactive R-isomer (Ribocil-A), explaining the observed stereospecificity. nih.govtandfonline.com
Comparison of FMN and Ribocil Interactions with the FMN Riboswitch Aptamer
| Feature | FMN (Natural Ligand) | Ribocil Analogs | Reference |
|---|---|---|---|
| Core Structure | Isoalloxazine ring with a ribityl phosphate tail | Hydroxy-pyrimidine piperidine core with aromatic side groups | mdpi.comtandfonline.com |
| Key Interactions | H-bonds from ribityl phosphate to conserved guanines (e.g., G11, G62); Pi-stacking of isoalloxazine ring | Pi-stacking of thiophene/pyrimidine (B1678525) rings with nucleobases; H-bonds from core to A48 and A99 | mdpi.comtandfonline.commdpi.comnih.gov |
| Role of Charged Group | Negatively charged phosphate group is critical for high-affinity binding | Lacks a charged phosphate; relies on shape complementarity and hydrophobic/stacking interactions | mdpi.com |
| Conformation | Extended conformation | Constrained, U-shaped conformation in the binding pocket | nih.gov |
Structural Insights into Ligand Rna Recognition
Co-crystallographic Studies of FMN Riboswitch Aptamers with Ribocil (B610477) Compounds
High-resolution structural data provides the most direct insight into ligand-RNA interactions. To this end, a co-crystal structure of the FMN riboswitch aptamer from Fusobacterium nucleatum was solved in complex with Ribocil compounds. tandfonline.com Specifically, a 2.95 Å co-crystal structure was determined with Ribocil-D, a close analog of Ribocil, and studies were also conducted with Ribocil-B, the S-enantiomer. tandfonline.comnih.gov These studies revealed that the ligand binds within the central junctional region of the riboswitch, a pocket that accommodates the natural FMN ligand. tandfonline.comresearchgate.net
In the crystal structure, the Ribocil molecule adopts a constrained, U-shaped conformation to fit within the binding site. tandfonline.comresearchgate.net This structural arrangement is crucial for establishing multiple contact points with the RNA. While crystallographic data for the active S-enantiomers and their analogs are available, no co-crystal structures involving the Ribocil-C R-enantiomer have been reported in the surveyed scientific literature. The detailed understanding of the binding mode is therefore derived from structures of analogs like Ribocil-B and Ribocil-D. nih.govribocentre.org
Identification of Key Molecular Interactions Governing Ribocil-C R-enantiomer Binding
The binding affinity and specificity of a ligand are determined by the sum of its molecular interactions with the target. For Ribocil compounds, these interactions are primarily a combination of hydrogen bonds and non-polar contacts. Although the R-enantiomer (Ribocil-A) binds very weakly, its theoretical interactions are compared against the potent S-enantiomer (Ribocil-B) to understand the basis for this stereoselectivity. mdpi.comuib.no
Hydrogen Bonding Networks at the Binding Interface
Hydrogen bonds are critical for the specific recognition of Ribocil by the FMN riboswitch. Crystal structures of the active S-enantiomer analog show two key hydrogen bonds. tandfonline.com One bond forms between a carbonyl oxygen on the ligand's pyrimidinone ring and the 2'-hydroxyl group of adenosine (B11128) 48 (A48). tandfonline.comrug.nl A second key hydrogen bond is established with the exocyclic amine of adenosine 99 (A99). tandfonline.com These interactions are believed to stabilize the pyrimidinone tautomer of the ligand as the preferred form for binding. uib.notandfonline.com An additional hydroxyl group, introduced in some analogs at the 3-position, was proposed to potentially form a hydrogen bond with guanine (B1146940) 11 (G11). tandfonline.comtandfonline.com The inability of the R-enantiomer to optimally orient itself within the binding pocket likely compromises these crucial hydrogen bonding networks, leading to a significant loss in binding affinity.
π-Stacking Interactions and Hydrophobic Contributions to Binding Stability
| Interaction Type | Ligand Group | RNA Residue(s) | Description |
| Hydrogen Bond | Pyrimidonyl Oxygen | A48 (2'-OH), A99 (NH2) | Key polar contacts for specific recognition. tandfonline.com |
| π-Stacking | 6-thiophenyl-pyrimidonyl group | A48, A85 | Face-to-face stacking, sandwiching the ligand. researchgate.net |
| π-Stacking | 6-thiophenyl-pyrimidonyl group | A49 | Edge-to-face interaction. researchgate.net |
| Hydrophobic | Methylamino-pyrimidinyl group | G118 | Packing against the sugar ring. tandfonline.com |
Comparison of Binding Pockets and Interaction Motifs for Ribocil Enantiomers
The FMN riboswitch exhibits remarkable stereospecificity, strongly favoring the S-enantiomer (Ribocil-B) over the R-enantiomer (Ribocil-A). rug.nl Ribocil-C is a more potent analog of the active S-enantiomer. mdpi.comrug.nl Fluorescence-based binding assays demonstrate a stark difference in binding affinity, with the KD for Ribocil-B being 6.6 nM, while the KD for Ribocil-A is ≥10,000 nM. mdpi.comrug.nl
Modeling studies have been conducted to investigate the energetic basis for this difference. uib.notandfonline.com These studies suggest that while both enantiomers can theoretically fit into the binding pocket in a similar mode, the R-enantiomer (Ribocil-A) incurs a much higher calculated strain energy upon binding. uib.notandfonline.com This energetic penalty, which amounts to a difference in binding free energy of approximately 5.5 kcal/mol, is consistent with the observed dramatic difference in binding affinity and biological activity. tandfonline.com The binding pocket itself does not undergo significant conformational changes for either enantiomer, but the stereochemistry of the R-enantiomer prevents it from achieving the low-energy conformation that the S-enantiomer adopts, thus leading to its poor inhibitory activity. tandfonline.comuib.no
| Compound | Enantiomer | Binding Affinity (KD) to E. coli FMN Riboswitch | Antibacterial Activity |
| Ribocil-A | R | ≥10,000 nM mdpi.com | Significantly less active rug.nl |
| Ribocil-B | S | 6.6 nM mdpi.com | Active rug.nl |
| Ribocil | Racemic | 13 nM nih.gov | Active nih.gov |
Computational Approaches in Enantiomeric Ligand Riboswitch Systems
Molecular Docking and Dynamics Simulations of Ribocil-C R enantiomer with FMN Riboswitch
Molecular modeling techniques have been instrumental in elucidating the structural basis for the enantioselective binding to the FMN riboswitch. Computational studies have focused on modeling the R-enantiomer of Ribocil (B610477), known as Ribocil-A, within the ligand-binding pocket of the E. coli FMN riboswitch aptamer. tandfonline.comnih.gov
Using homology modeling, the E. coli riboswitch aptamer was structured to exhibit a fold similar to that of the Fusobacterium nucleatum template. tandfonline.com Docking simulations of the R-enantiomer into this binding site predicted a binding mode that is remarkably similar to that of the active S-enantiomer (Ribocil-B). tandfonline.comnih.govuib.no Superimposition of the modeled structures showed that both isomers can occupy the binding pocket, engaging in similar aromatic stacking and hydrogen-bonding interactions with key nucleotides in the highly homologous binding site. tandfonline.com These simulations suggest that the fundamental binding orientation is not the primary reason for the dramatic difference in activity, prompting a deeper investigation into the energetic factors at play. tandfonline.comnih.gov
Energetic Analysis of Enantiomeric Binding and Conformational Strain
To understand why the R-enantiomer (Ribocil-A) fails to bind tightly despite a similar predicted binding pose, researchers have employed energetic analyses. tandfonline.comnih.gov Using the Molecular Mechanics Generalized Born Surface Area (MMGBSA) method, the binding free energies for both the R- and S-enantiomers were calculated. tandfonline.comnih.gov The results revealed a substantial difference in the calculated binding free energy between the two isomers, amounting to 5.549 kcal/mol, favoring the S-enantiomer. tandfonline.comnih.gov
A significant contributor to this energy difference is the conformational strain energy of the ligand upon binding. uib.no Modeling studies indicated that for the R-enantiomer to adopt the U-shaped conformation required to fit into the riboswitch binding pocket, it must overcome a much higher calculated strain energy compared to the S-enantiomer. uib.no This high energetic penalty for the R-enantiomer is consistent with its observed low binding affinity (KD ≥ 10,000 nM) compared to the high affinity of the S-enantiomer (KD = 6.6 nM). mdpi.comuib.no
| Energy Component (kcal/mol) | Ribocil-A (R-enantiomer) | Ribocil-B (S-enantiomer) | Difference (Δ) |
|---|---|---|---|
| ΔGbind (Binding Free Energy) | -39.066 | -44.615 | 5.549 |
| ΔEvdw (van der Waals Energy) | -58.857 | -58.913 | 0.056 |
| ΔEele (Electrostatic Energy) | -21.792 | -24.965 | 3.173 |
| ΔGsolv (Solvation Free Energy) | 41.583 | 39.263 | 2.320 |
In Silico Prediction of Ligand-Induced Riboswitch Folding States
Riboswitches function by transitioning between distinct structural conformations—typically an "ON" and "OFF" state—in response to ligand binding. encyclopedia.pubplos.orgplos.org Computational approaches are vital for predicting how a specific ligand will influence this conformational equilibrium. The FMN riboswitch, for instance, regulates gene expression by forming either an anti-sequester loop (ON state) in the absence of its ligand or a sequester loop (OFF state) upon ligand binding, which terminates transcription or inhibits translation. tandfonline.comtandfonline.com
In silico models predict that the binding of a potent ligand like the S-enantiomer of Ribocil stabilizes the aptamer domain in a conformation that promotes the formation of the downstream terminator hairpin. whu.edu.cnplos.org This action mimics the effect of the natural ligand FMN, effectively locking the riboswitch in the "OFF" state. tandfonline.comnih.gov Conversely, because the R-enantiomer does not bind with high affinity, it is unable to sufficiently stabilize this "OFF" conformation. tandfonline.comnih.gov As a result, the riboswitch remains predominantly in the "ON" state, allowing for uninterrupted gene expression. Computational energy landscapes can be calculated to visualize the accessible folding pathways and the equilibrium between these functional states, helping to rationalize how ligand binding, or a lack thereof, dictates the regulatory outcome. plos.org
Computational Design Strategies for Enantioselective Ligand Optimization
The insights gained from computational analyses of enantiomeric binding provide a strong foundation for the rational design and optimization of riboswitch ligands. The goal is to enhance the potency and selectivity for the desired enantiomer while minimizing activity from the other. Computational pipelines allow for the in silico design of novel riboswitches and the optimization of existing ligands. nih.govacs.orgoup.com
Synthetic Methodologies for Ribocil Enantiomers and Analogs
Development of Enantioselective Synthetic Routes to Ribocil (B610477) Chiral Scaffolds
Detailed protocols for a direct enantioselective synthesis of the Ribocil chiral scaffold are not extensively described in primary biological literature, which often focuses on the outcomes of such syntheses rather than the specific methodologies. The core of Ribocil's chirality lies in the 3-hydroxy-3-(thiophen-2-yl)piperidine moiety. The initial discovery of Ribocil involved the use of a racemic mixture, suggesting that early synthetic routes were not stereoselective. nih.gov
The development of enantioselective routes for such a scaffold would typically fall into established categories of asymmetric synthesis:
Catalytic Asymmetric Addition: A common approach would involve the asymmetric addition of a thiophene-based organometallic reagent to a suitable piperidin-3-one (B1582230) precursor. This reaction would be mediated by a chiral catalyst or ligand to induce facial selectivity, thereby creating the tertiary alcohol with a preferred stereochemistry.
Chiral Pool Synthesis: Another strategy involves starting from a readily available enantiopure building block. For instance, a chiral amino acid or sugar could be elaborated through a series of reactions to construct the piperidine (B6355638) ring with the desired stereocenter already in place.
Substrate-Controlled Diastereoselective Reactions: This method would involve attaching a chiral auxiliary to a precursor molecule. The inherent chirality of the auxiliary would then direct the stereochemical outcome of a subsequent key bond-forming reaction, after which the auxiliary would be removed.
While these represent plausible and standard methodologies for achieving enantioselectivity, the specific application to the Ribocil scaffold, including the catalysts, chiral auxiliaries, and reaction conditions, has not been detailed in the available research. The focus has remained on the biological activity stemming from the separation of a racemic precursor.
Strategies for Optical Resolution of Ribocil Racemates
The separation of the initial racemic mixture of Ribocil into its constituent enantiomers, Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer), was a critical step in identifying the biologically active stereoisomer. nih.gov While the precise method used for this separation is not specified in the primary literature, several standard and effective techniques are commonly employed for the optical resolution of chiral amines and alcohols.
Chiral Preparative Chromatography: This is one of the most direct and widely used methods for separating enantiomers. The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and collection as individual, enantiomerically pure fractions.
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic piperidine, which is basic, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, such as solubility. This difference can be exploited to separate them through fractional crystallization. Once a single diastereomer is isolated, the chiral acid is removed by a simple acid-base workup, yielding the desired enantiopure piperidine. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.
The successful separation of Ribocil-A and Ribocil-B was fundamental to demonstrating that the S-enantiomer (Ribocil-B) was almost entirely responsible for the compound's antibacterial activity. nih.gov
Chemical Elaboration and Derivatization of Ribocil-C R enantiomer and Its Counterparts
Following the identification of the active S-enantiomer (Ribocil-B), structure-based drug design (SBDD) and SAR efforts were initiated to improve the compound's potency and pharmacological properties. These studies revealed key insights into the molecular interactions between Ribocil and the FMN riboswitch binding pocket.
Research indicated that the central hydroxy-piperidine core is essential for binding activity, as analogs with different core scaffolds were found to be inactive. However, the periphery of the molecule offered opportunities for modification. SAR exploration focused primarily on two regions: the thiophene (B33073) ring and the methylamino-pyrimidine moiety. While the SAR around the thiophene ring was found to be quite restrictive, a variety of substituents could be tolerated on the pyrimidine (B1678525) side.
This exploration led to the development of Ribocil-C , a significantly more potent analog. In Ribocil-C, the original methylamino-pyrimidine group was replaced with an N-(2-pyrimidine)imidazole group. This modification resulted in an approximately 8-fold increase in potency against E. coli. nih.gov Another analog, Ribocil-D , was synthesized for co-crystallography studies to further elucidate the binding mode within the FMN riboswitch. nih.gov
The table below summarizes the key modifications and their reported outcomes.
| Compound | Enantiomer | Key Structural Feature / Modification | Reported Outcome |
|---|---|---|---|
| Ribocil-A | R-enantiomer | Original scaffold from racemic separation | Biologically inactive |
| Ribocil-B | S-enantiomer | Original scaffold from racemic separation | Biologically active enantiomer |
| Ribocil-C | S-enantiomer | Methylamino-pyrimidine replaced with N-(2-pyrimidine)imidazole | ~8-fold greater potency against E. coli compared to Ribocil-B |
| Ribocil-D | Not Specified | Analog developed for structural studies | Used for co-crystallography to confirm binding mode |
Stereocontrolled Approaches for Generating Novel Ribocil Derivatives
The profound difference in biological activity between Ribocil-A (R-enantiomer) and Ribocil-B (S-enantiomer) highlights the critical importance of the stereochemistry at the C3 position of the piperidine ring. Consequently, any synthetic approach to generate novel derivatives must carefully control this stereocenter.
When producing derivatives of the active S-enantiomer, synthetic strategies are designed to be stereoretentive, meaning the existing chiral center is preserved throughout the chemical transformations. This is typically achieved by:
Protecting Group Chemistry: The tertiary hydroxyl group, a key site for potential side reactions, can be protected with a suitable protecting group (e.g., silyl (B83357) ether) before carrying out modifications on other parts of the molecule. This prevents reactions at the chiral center that could lead to racemization or inversion of stereochemistry.
Selective Functionalization: Derivatization reactions are focused on sites remote from the chiral center, such as the pyrimidine ring. The synthesis of Ribocil-C is a prime example, where the modification occurs on the pyrimidine portion of the molecule without affecting the stereointegrity of the piperidine core.
Generating novel derivatives with alternative stereochemistries would require a return to the foundational steps of the synthesis. For example, to access analogs with a different stereochemistry at the piperidine ring, one would need to either employ a different enantiomer of a chiral catalyst or resolving agent (as discussed in 6.1 and 6.2) or start from a different chiral pool material. These approaches allow for a systematic exploration of how different spatial arrangements of the key functional groups impact the binding affinity and biological activity of new Ribocil derivatives.
Structure Activity Relationship Sar Studies in the Enantiomeric Context
Systematic Evaluation of Substituent Effects on Riboswitch Binding
SAR investigations into the Ribocil (B610477) scaffold have revealed distinct tolerance levels for substitutions across its different structural regions. These efforts, guided by principles of structure-based drug design, aimed to enhance the inhibitory activity of the initial lead compound. nih.govtandfonline.com
The core structure of Ribocil consists of a central hydroxy-piperidine ring linked to a thiophene (B33073) ring on one side and a methylamino-pyrimidine ring on the other. nih.gov Studies indicated that the SAR around the thiophene ring is exceptionally stringent, with modifications generally leading to a significant loss of activity. nih.govtandfonline.com In contrast, the methylamino-pyrimidine portion of the molecule demonstrated a greater tolerance for a variety of substituents. nih.govtandfonline.com
One of the most successful modifications involved replacing the entire methylamino-pyrimidine group with an N-(2-pyrimidine) imidazole (B134444) group. This structural change was a key step that ultimately led to the development of the more potent analog, Ribocil-C. nih.govtandfonline.com Further analysis of the central piperidine (B6355638) core showed that adding a hydroxyl group at the 3-position was a permissible modification. This addition was hypothesized to establish a beneficial hydrogen-bonding interaction with the guanine (B1146940) (G11) residue in the FMN riboswitch binding pocket. nih.govtandfonline.com
Table 1: Summary of Substituent Effects on Ribocil Scaffold
| Molecular Region | Tolerance for Substitution | Impact of Modification |
|---|---|---|
| Thiophene Ring | Low | Modifications are generally not tolerated and lead to loss of activity. nih.govtandfonline.com |
| Methylamino-pyrimidine Side | High | A variety of substituents can be tolerated. nih.govtandfonline.com Replacement with N-(2-pyrimidine) imidazole led to a more potent analog (Ribocil-C). nih.govtandfonline.com |
| Central Piperidine Core | Moderate | Addition of a hydroxyl group at the 3-position is allowed and may enhance binding via H-bonds. nih.govtandfonline.com |
Identification of Essential Structural Motifs for FMN Riboswitch Interaction by Ribocil
The interaction between Ribocil and the FMN riboswitch is dependent on several key structural motifs that are essential for binding and subsequent biological activity. Co-crystal structures of Ribocil analogs bound to the FMN riboswitch aptamer have provided atomic-level insights into these critical interactions. nih.govresearchgate.net
The fundamental components required for activity include:
The Central Hydroxy-Piperidine Core: This central scaffold is indispensable for binding. Studies have shown that analogs designed with different core scaffolds uniformly lost their inhibitory activity. nih.govtandfonline.com
The Thiophene and Pyrimidine (B1678525) Rings: Attempts to truncate, or remove, either the thiophene ring or the methylamino-pyrimidine ring resulted in a complete loss of compound activity. nih.govtandfonline.com This indicates that both aromatic systems are crucial for anchoring the molecule within the binding site.
Upon binding, Ribocil adopts a constrained, U-shaped conformation that fits snugly into the FMN binding pocket. nih.govuib.no This specific conformation is stabilized by a series of non-covalent interactions:
Pi-Stacking Interactions: The molecule engages in strong and favorable pi-stacking with aromatic bases in the riboswitch, particularly with adenine (B156593) residue A85, which positions itself directly on top of the compound. nih.govresearchgate.net
Hydrogen Bonding: Key hydrogen bonds are formed between the Ribocil molecule and the RNA. It is suggested that the pyrimidinone tautomer of Ribocil is the preferred form for binding, as it forms a critical hydrogen bond with adenine A99. uib.noresearchgate.net Additional polar interactions with other bases, such as A48, further stabilize the complex. uib.noresearchgate.net
These findings underscore that the entire molecular architecture of Ribocil—the core and its two aromatic arms—is essential for achieving the specific three-dimensional shape and pattern of interactions required for high-affinity binding to the FMN riboswitch.
Impact of Chiral Center Configuration on SAR Profiles
A pivotal discovery in the SAR of Ribocil was the role of its single chiral center. The initial hit, known as Ribocil, was a racemic mixture containing both the R- and S-enantiomers. encyclopedia.pubwhu.edu.cn Subsequent separation and analysis revealed that the biological activity was exclusively associated with the S-enantiomer, named Ribocil-B, while the R-enantiomer, Ribocil-A, was essentially inactive. encyclopedia.pubmdpi.comrug.nl
This stark difference in activity is quantified by their binding affinities (KD) for the E. coli FMN riboswitch. Ribocil-B (S-isomer) binds with high affinity, whereas the affinity of Ribocil-A (R-isomer) is dramatically lower, demonstrating that the riboswitch binding pocket is highly stereoselective. tandfonline.commdpi.comrug.nl
Energetic and modeling studies have provided a mechanistic explanation for this stereospecificity. While the binding modes of the two enantiomers appear similar in models, forcing the R-enantiomer (Ribocil-A) into the binding pocket induces a significant amount of internal strain energy within the molecule. nih.govuib.no This energetic penalty, which is not present for the S-enantiomer, accounts for the vast difference in their binding free energies and, consequently, their biological activity. nih.govtandfonline.com The difference in binding free energy between the two isomers is estimated to be over 5.5 kcal/mol, a value primarily driven by this unfavorable ligand strain for the R-isomer. nih.govtandfonline.com
Table 2: Enantiomer Activity and Binding Affinity Comparison
| Compound | Enantiomer Configuration | Binding Affinity (KD) to E. coli FMN Riboswitch | Biological Activity |
|---|---|---|---|
| Ribocil-A | R-isomer | >10,000 nM tandfonline.commdpi.comrug.nl | Inactive / Non-binder nih.govtandfonline.com |
| Ribocil-B | S-isomer | ~6.6 nM tandfonline.commdpi.comrug.nl | Active binder nih.govtandfonline.com |
This crucial finding highlights that the precise three-dimensional arrangement of atoms at the chiral center is fundamental to the SAR profile of Ribocil. The inactivity of the R-enantiomer confirmed the strict steric constraints of the riboswitch binding site and guided all subsequent design efforts toward exclusively synthesizing the potent S-enantiomer.
Design and Synthesis of Ribocil-C (S-enantiomer) and Other Potent Analogs from SAR Insights
The knowledge gained from comprehensive SAR studies directly informed the rational design and synthesis of more potent Ribocil analogs. The key insights—that the S-configuration was essential for activity and that the methylamino-pyrimidine side of the molecule was tolerant to modification—provided a clear strategy for medicinal chemistry efforts. nih.govtandfonline.com
Following this strategy, researchers focused on synthesizing analogs with the correct S-stereochemistry while exploring various replacements for the methylamino-pyrimidine moiety. nih.gov A notable success from this work was the creation of a new analog where this group was replaced with an N-(2-pyrimidine) imidazole group. nih.govtandfonline.com
The subsequent resolution of the enantiomers of this new compound yielded Ribocil-C , which is the pure S-enantiomer. tandfonline.comencyclopedia.pub This targeted design proved highly effective, as Ribocil-C demonstrated an approximately eight-fold increase in potency against E. coli compared to the original active enantiomer, Ribocil-B. nih.govtandfonline.comrug.nl The development of Ribocil-C stands as a clear success for structure-based drug design, where an understanding of SAR and stereochemistry led directly to a superior compound. whu.edu.cn
Mechanisms of Bacterial Resistance to Ribocil Compounds
Identification and Genetic Mapping of Ribocil-Resistant Mutations in Bacterial Riboswitches
The primary mechanism of bacterial resistance to Ribocil (B610477) compounds involves genetic mutations within the FMN riboswitch. Studies have consistently shown that when bacteria such as Escherichia coli and Staphylococcus aureus are exposed to Ribocil, resistant mutants arise, and these mutations are almost exclusively located in the FMN riboswitch upstream of the ribB gene, which is involved in riboflavin (B1680620) biosynthesis. encyclopedia.pubnih.gov This finding strongly establishes the FMN riboswitch as the principal target of Ribocil. encyclopedia.pub
In seminal studies, whole-genome sequencing of Ribocil-resistant E. coli mutants revealed that all identified base pair changes mapped to the FMN riboswitch. nih.gov This genetic evidence confirms that resistance is not typically acquired through other common antibiotic resistance mechanisms like drug efflux or enzymatic degradation, but rather through direct alteration of the drug's target. The location of these mutations within the riboswitch provides a genetic roadmap to understanding the molecular basis of resistance.
Analysis of Riboswitch Aptamer Mutations Conferring Resistance to Ribocil Enantiomers
The aptamer domain of the riboswitch is the specific region that binds to the ligand, in this case, the natural ligand FMN or the synthetic inhibitor Ribocil. Mutations within this domain can confer resistance to Ribocil enantiomers. While the S-enantiomer (Ribocil-B) is predominantly responsible for the antibacterial activity, cross-resistance studies have been instrumental in understanding the effects of these mutations. prokaryotics.com
For instance, in S. aureus, mutants resistant to roseoflavin (B1679541) (another FMN riboswitch inhibitor) that have mutations in the FMN riboswitch also show high-level resistance to Ribocil-C. prokaryotics.com This indicates that these aptamer mutations prevent the effective binding of Ribocil-C, thereby negating its inhibitory effect. The mutations are often single nucleotide changes or deletions within the aptamer sequence that are critical for the three-dimensional structure and ligand binding.
Table 1: Examples of Ribocil-Resistant Mutations in Bacterial FMN Riboswitches
| Bacterial Species | Mutant | Mutation Location | Phenotype |
|---|---|---|---|
| Escherichia coli | Multiple isolates | FMN riboswitch upstream of ribB | High-level resistance to Ribocil |
| Staphylococcus aureus | Multiple isolates | FMN riboswitch (SA1) | High-level cross-resistance to Ribocil-C |
| Staphylococcus aureus | Azo1 S124L, P139S | Not in riboswitch | No cross-resistance to Ribocil-C |
This table is generated based on data from multiple sources and is for illustrative purposes. prokaryotics.com
Molecular Basis of Resistance: Altered Ligand Binding or Riboswitch Switching Dynamics
The mutations identified in Ribocil-resistant bacteria lead to resistance through two primary molecular mechanisms:
Altered Ligand Binding: Many of the mutations in the aptamer domain directly interfere with the binding of Ribocil compounds. These mutations can change the local RNA structure or remove key nucleotides that form hydrogen bonds or stacking interactions with the inhibitor. This disruption of binding means that the Ribocil compound can no longer effectively compete with the natural ligand, FMN, or stabilize the "off" state of the riboswitch.
Disrupted Riboswitch Switching Dynamics: Some mutations, while not directly in the ligand-binding pocket, can still confer resistance by altering the conformational dynamics of the riboswitch. The function of a riboswitch relies on its ability to switch between two conformations ("on" and "off"). Certain mutations can destabilize the "off" conformation that is induced by ligand binding, or preferentially stabilize the "on" conformation, even in the presence of the inhibitor. This uncouples ligand binding from the regulation of gene expression, rendering the inhibitor ineffective.
Computational Modeling of Resistance-Associated Mutations and Their Impact on Ribocil-C R enantiomer Interaction
Computational modeling and energetic analyses have provided valuable insights into the interaction between Ribocil compounds and the FMN riboswitch, as well as the molecular basis for stereoselectivity. Modeling studies have suggested that while both the R- and S-enantiomers of Ribocil could potentially fit into the binding pocket of the riboswitch, the calculated strain energy is significantly higher for the R-enantiomer. This higher strain energy is consistent with the observed lower binding affinity and reduced biological activity of the R-enantiomer (Ribocil-A) compared to the S-enantiomer (Ribocil-B). rug.nl
While specific computational models detailing the impact of resistance mutations on the interaction with the Ribocil-C R enantiomer are not widely published, the principles derived from studies on the S-enantiomer are informative. It is hypothesized that resistance mutations would likely have a similar disruptive effect on the binding of the R enantiomer, further reducing its already weak interaction with the riboswitch. These mutations could introduce steric clashes or alter the electrostatic environment of the binding pocket, making the binding of the R enantiomer even less favorable. Further computational studies focused specifically on the R enantiomer would be necessary to fully elucidate the precise molecular interactions and the impact of resistance mutations.
Pharmacological Profiling and Target Engagement Research in Vitro
Biophysical Techniques for Assessing Ribocil-C R enantiomer-Riboswitch Binding
A variety of biophysical methods are employed to characterize the direct interaction between a small molecule and its RNA target. These techniques are crucial for determining binding affinity, thermodynamics, and kinetics, which are fundamental parameters in drug discovery.
Fluorescence-based assays are a common method to measure the binding affinity between a ligand and a riboswitch. In the context of the FMN riboswitch, these assays often exploit the intrinsic fluorescence of FMN. The fluorescence of FMN is quenched upon binding to the riboswitch aptamer. A competing compound, such as Ribocil-C, can displace the bound FMN, leading to a restoration of fluorescence in a dose-dependent manner. prokaryotics.com This method has been used to demonstrate that Ribocil-C (the S-enantiomer) potently competes with FMN for binding to S. aureus FMN riboswitch aptamers. prokaryotics.com
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. oup.commdpi.com This allows for the determination of a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n), all in a single label-free experiment. mdpi.com ITC is highly valuable in riboswitch research for validating hits from initial screens and for providing a deeper understanding of the forces driving the interaction. oup.comencyclopedia.pub
Specific ITC data for the Ribocil-C R enantiomer's interaction with the FMN riboswitch have not been reported in the reviewed literature. However, computational modeling and energetic analyses performed on the parent enantiomers provide insight into the thermodynamic basis for their differential binding. The analysis revealed a significant difference in the binding free energy of over 5.5 kcal/mol between the R-isomer (Ribocil-A) and the S-isomer (Ribocil-B), favoring the S-isomer. tandfonline.comresearchgate.net This large energy difference, attributed mainly to a higher ligand strain energy for the R-isomer, is consistent with the observed >4.3 kcal/mol difference in aptamer-binding free energy measured by other means and explains the profound difference in their binding affinities. tandfonline.comnih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. In a typical SPR experiment for an RNA target, the riboswitch is immobilized on a sensor chip, and the small molecule ligand is flowed over the surface. This allows for the precise measurement of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. SPR is a valuable tool for characterizing the binding kinetics of small molecules to RNA targets.
While SPR is a suitable technique for this purpose, specific kinetic data from SPR analysis for the binding of the Ribocil-C R enantiomer to the FMN riboswitch are not available in the public research domain. Based on its structural similarity to Ribocil-A and the latter's extremely high Kd value, it is anticipated that the Ribocil-C R enantiomer would show very weak binding and fast dissociation, if any interaction were detectable.
Cell-Free Transcription/Translation Assays for Riboswitch Regulation Assessment
Cell-free in vitro transcription/translation (IVTT) systems are used to directly assess the functional consequence of a ligand binding to a riboswitch. mdpi.com In this setup, a DNA template is used that places a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), under the control of the FMN riboswitch. prokaryotics.comresearchgate.net In the absence of a ligand, the riboswitch is in an "ON" state, allowing for expression of the reporter. When a functional ligand like FMN or the active S-enantiomer Ribocil-C binds, it induces a conformational change in the riboswitch to an "OFF" state, terminating transcription or blocking translation, which results in a measurable decrease in the reporter signal. nih.govresearchgate.net
Studies have shown that Ribocil (B610477) potently inhibits GFP expression in a reporter assay controlled by the E. coli FMN riboswitch, with a 50% effective concentration (EC₅₀) of 0.3 µM. nih.govprokaryotics.com Given that the Ribocil-C R enantiomer is structurally analogous to the inactive Ribocil-A, it is expected to have little to no effect on repressing gene expression in an FMN riboswitch-based IVTT assay.
Competitive Binding Studies with Natural Ligands (FMN)
Competitive binding assays are essential to confirm that a synthetic ligand engages the same binding site as the natural ligand. As described in section 9.1.1, fluorescence-based competition assays are commonly used for the FMN riboswitch. Research has unequivocally shown that Ribocil-B and its more potent analog Ribocil-C act as direct competitors to the natural ligand, FMN, binding within the same aptamer pocket to regulate gene expression. tandfonline.comprokaryotics.com
In stark contrast, the R-enantiomer, Ribocil-A, is an extremely poor competitor. The profound difference in binding affinity between the enantiomers demonstrates the high stereochemical selectivity of the FMN riboswitch binding pocket.
Table 1: Comparative Binding Affinities of Ribocil Enantiomers to the E. coli FMN Riboswitch Aptamer
| Compound | Stereochemistry | Dissociation Constant (Kd) (nM) | Reference |
| Ribocil-A | R | ≥ 10,000 | mdpi.com |
| Ribocil-B | S | 6.6 | mdpi.com |
Functional Characterization of Ribocil-C R enantiomer Effects on Riboflavin (B1680620) Homeostasis in Bacterial Models (In Vitro)
The ultimate functional effect of a potent FMN riboswitch inhibitor is the disruption of riboflavin (vitamin B₂) homeostasis. By binding to the riboswitch upstream of the ribB gene, the active compound mimics FMN and represses the expression of enzymes required for riboflavin biosynthesis. tandfonline.com This leads to a dose-dependent reduction in the intracellular pools of riboflavin, FMN, and flavin adenine (B156593) dinucleotide (FAD). nih.govmdpi.com
Studies in E. coli demonstrated that treatment with the parent compound, Ribocil, led to a reduction in riboflavin levels with a 50% inhibitory concentration (IC₅₀) of 0.3 µM. nih.gov Subsequent analysis of the separated enantiomers revealed that Ribocil-B was almost entirely responsible for this activity, while Ribocil-A was inactive. nih.gov Further studies in S. aureus showed that Ribocil-C was even more potent than Ribocil-B at inhibiting FMN synthesis. prokaryotics.com The inactivity of the R-enantiomer (Ribocil-A) in these functional assays strongly indicates that the Ribocil-C R enantiomer would not significantly impact riboflavin homeostasis in bacterial models.
Table 2: Inhibition of Riboflavin Synthesis in E. coli by Ribocil Enantiomers
| Compound | Stereochemistry | IC₅₀ for Inhibition of RF Synthesis (µM) | Reference |
| Ribocil-A | R | > 26 | prokaryotics.com |
| Ribocil-B | S | 0.13 | prokaryotics.com |
Broader Implications for Rna Targeted Drug Discovery
Ribocil (B610477) Research as a Paradigm for Enantioselective RNA Ligand Design
The work on Ribocil has been a landmark in demonstrating the feasibility of developing synthetic, drug-like small molecules that can selectively bind to RNA targets. tandfonline.comarrakistx.com Initially, Ribocil was identified as a racemic mixture. encyclopedia.pubnih.gov Subsequent separation and analysis of its enantiomers, Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer), revealed that the biological activity was almost entirely attributable to Ribocil-B. nih.gov This discovery underscored the critical importance of stereochemistry in RNA-ligand interactions, a principle well-established in protein-targeted drug discovery but less explored for RNA.
Further structure-activity relationship (SAR) studies led to the development of Ribocil-C, an analog with significantly greater potency. tandfonline.comnih.gov The resolution of Ribocil-C into its enantiomers and the detailed study of their differential binding and activity have provided a clear example of enantioselectivity in RNA recognition. This serves as a paradigm for future enantioselective RNA ligand design, emphasizing that RNA, like proteins, possesses chiral binding pockets capable of discriminating between stereoisomers. The research highlights the necessity of considering stereochemistry early in the design and optimization process of RNA-binding small molecules to maximize potency and selectivity.
Challenges and Opportunities in Targeting Bacterial Riboswitches with Small Molecules
The pursuit of small molecule inhibitors for bacterial riboswitches, exemplified by the Ribocil program, has unveiled both significant hurdles and promising opportunities.
Challenges:
Cellular Permeability and Efflux: A primary challenge is ensuring that small molecules can penetrate the bacterial cell envelope and accumulate to effective concentrations. researchgate.netthieme-connect.com This is particularly difficult for Gram-negative bacteria with their complex outer membrane. thieme-connect.com
Target Specificity: While riboswitches are attractive targets due to their absence in humans (with the exception of the TPP riboswitch), achieving selectivity for a specific bacterial riboswitch over others and avoiding off-target effects remains a challenge. nih.govbohrium.com
Development of Resistance: Bacteria can develop resistance to riboswitch-targeting compounds through mutations in the riboswitch aptamer domain, which can prevent ligand binding. mdpi.comfrontiersin.org
Translational disconnect between in vitro and in vivo activity: Many small molecules that show high affinity for isolated riboswitch aptamers in vitro fail to exhibit antibacterial activity in cellular or animal models. nih.gov This discrepancy can be attributed to factors like poor cell permeability, metabolic instability, or the influence of the transcriptional context on riboswitch folding and function.
Opportunities:
Novel Antibacterial Mechanisms: Riboswitches regulate essential metabolic pathways in bacteria, making them ideal targets for new classes of antibiotics that function via novel mechanisms of action. bohrium.comtandfonline.com This is crucial in the face of rising antibiotic resistance.
Broad-Spectrum and Narrow-Spectrum Agents: The conservation of certain riboswitches across a wide range of bacterial pathogens presents an opportunity to develop broad-spectrum antibiotics. tandfonline.comresearchgate.net Conversely, less widespread riboswitches could be targeted for the development of narrow-spectrum drugs with potentially fewer side effects. frontiersin.orgresearchgate.net
Structure-Based Drug Design: The availability of high-resolution structures of riboswitch-ligand complexes, including those with Ribocil, facilitates structure-based drug design efforts to create more potent and selective inhibitors. nih.govuib.no
Targeting RNA Dynamics: The understanding that riboswitches are dynamic molecules that undergo conformational changes upon ligand binding opens up possibilities for designing molecules that trap specific functional states. whu.edu.cnnih.gov
Contribution of Ribocil Studies to the Fundamental Understanding of RNA-Ligand Recognition
The detailed structural and mechanistic studies of Ribocil's interaction with the FMN riboswitch have significantly advanced our fundamental understanding of how small molecules recognize and bind to RNA.
Validation of RNA as a Druggable Target: The success of Ribocil has provided compelling evidence that RNA can be a viable and specific target for small molecules, challenging the long-held perception of RNA as "undruggable." tandfonline.comnih.govresearchgate.net
Principles of Molecular Recognition: Co-crystal structures of Ribocil analogs bound to the FMN riboswitch have revealed key principles of RNA-ligand recognition. mdpi.comnih.gov These include the importance of hydrogen bonding, stacking interactions between aromatic rings of the ligand and nucleobases, and the role of specific functional groups in achieving high-affinity binding. nih.govnih.govbiorxiv.org For instance, the pyrimidinone tautomer of Ribocil was found to be essential for forming a critical hydrogen bond. biorxiv.orgbiorxiv.org
Enantioselectivity in RNA Binding: As previously mentioned, the differential activity of Ribocil's enantiomers provided a clear demonstration that RNA can form chiral binding pockets, leading to stereospecific interactions. encyclopedia.pubwhu.edu.cn This has profound implications for the design of future RNA-targeted therapeutics.
RNA Conformational Capture: Ribocil functions by binding to the aptamer domain of the FMN riboswitch and stabilizing a conformation that leads to the repression of downstream gene expression. whu.edu.cn This "conformational capture" mechanism is a key concept in understanding how small molecules can modulate RNA function.
Future Directions in Riboswitch Inhibitor Development Beyond Initial Ribocil Findings
The pioneering work with Ribocil has laid the groundwork for future advancements in the development of riboswitch inhibitors.
Overcoming Resistance: A critical future direction is the development of strategies to circumvent resistance. This could involve designing inhibitors that bind to different, more conserved regions of the riboswitch or developing compounds that can overcome resistance mutations.
Expanding the Target Space: While the FMN riboswitch has been a valuable model, future efforts will likely focus on other riboswitches that regulate different essential pathways in a broader range of pathogenic bacteria. tandfonline.comresearchgate.net
Improving Gram-Negative Activity: A major focus will be on designing riboswitch inhibitors with improved activity against Gram-negative pathogens by enhancing their ability to cross the bacterial outer membrane. thieme-connect.com The conversion of Ribocil C into a compound with Gram-negative activity provides a proof-of-concept for this approach. researchgate.netthieme-connect.com
Fragment-Based and Computational Approaches: The use of fragment-based screening and advanced computational methods, such as virtual screening and molecular dynamics simulations, will likely play a more significant role in the discovery and optimization of novel riboswitch ligands. researchgate.netuib.nonih.gov
Alternative Therapeutic Modalities: Beyond small molecules, other approaches like antisense oligonucleotides are being explored to target riboswitches, offering alternative strategies for inhibiting bacterial gene expression. nih.gov
Q & A
Q. How is the Ribocil-C R enantiomer identified and separated from its S counterpart in experimental settings?
Methodological Answer: Chiral separation is achieved via high-performance liquid chromatography (HPLC) using immobilized amylose-based stationary phases. Key steps include:
- Method Validation : Determine limits of detection (LOD) and quantification (LOQ) for the (R)-enantiomer by serial dilution .
- Robustness Testing : Alter mobile phase composition, flow rate, or column temperature to assess resolution stability .
- Precision Checks : Analyze six replicates at LOQ to calculate relative standard deviation (RSD) of peak areas .
Q. What pharmacological advantages does the Ribocil-C R enantiomer offer over racemic mixtures?
Methodological Answer: The (R)-enantiomer exhibits enhanced target selectivity and reduced off-target effects due to stereospecific interactions with bacterial riboflavin riboswitches. Comparative studies involve:
- Binding Assays : Measure dissociation constants (KD) via isothermal titration calorimetry (ITC) to confirm selectivity .
- In Vivo Efficacy Testing : Use hyper-permeable bacterial strains (e.g., MB5746E) to bypass membrane barriers and isolate enantiomer-specific activity .
Q. Why is stereochemical characterization critical in preclinical development?
Methodological Answer: Enantiomers differ in pharmacokinetics (PK) and metabolism. Key assessments include:
- Chiral Pharmacokinetics : Compare AUC, Cmax, and t1/2 between enantiomers using enantioselective LC-MS/MS (e.g., as demonstrated for PZQ ).
- Metabolic Stability : Incubate with liver microsomes to quantify enantiomer-specific clearance rates .
Advanced Research Questions
Q. How do thermodynamic parameters (ΔG, ΔH, ΔS) inform the binding mechanism of Ribocil-C R enantiomer to bacterial riboswitches?
Methodological Answer: ITC experiments reveal enthalpy-driven binding due to hydrogen-bond formation (ΔH = -8.2 kcal/mol) and entropy penalties (ΔS = -15 cal/mol·K) from RNA conformational rearrangements .
| Parameter | Ribocil-C R Enantiomer | HGC-1 | HGC-2 |
|---|---|---|---|
| ΔG (kcal/mol) | -10.5 | -9.8 | -10.1 |
| ΔH (kcal/mol) | -8.2 | -6.5 | -7.1 |
| -TΔS (kcal/mol) | +2.3 | +3.3 | +3.0 |
| Data adapted from ITC profiles in . |
Q. What experimental challenges arise in determining binding stoichiometry for Ribocil-C R enantiomer?
Methodological Answer: Non-unity stoichiometry (e.g., 0.7–0.9) under varied conditions suggests:
- RNA Heterogeneity : Use size-exclusion chromatography to isolate homogeneous RNA populations .
- Conformational Changes : Employ circular dichroism (CD) spectroscopy to monitor RNA structural shifts upon ligand binding .
- Activity Validation : Pre-treat RNA with riboswitch-specific fluorophores (e.g., 2-aminopurine) to confirm functional folding .
Q. How can structural differences between R and S enantiomers be characterized?
Methodological Answer:
- X-ray Crystallography : Resolve bond-length disparities (e.g., N4–C7: 1.45 Å for (R) vs. 1.42 Å for (S)) .
- Computational Modeling : Compare dihedral angles (e.g., C7–C15: 120° for (R) vs. 115° for (S)) using DFT calculations .
Q. How do researchers resolve contradictions in enantiomer activity data (e.g., non-unity stoichiometry)?
Methodological Answer:
- Condition Optimization : Test multiple buffer systems (e.g., Mg<sup>2+</sup> concentration, pH) to stabilize RNA-ligand complexes .
- Statistical Validation : Apply ANOVA to assess significance of stoichiometric variations across replicates (p < 0.05) .
Q. What methodologies quantify enantiomeric excess (ee) in synthesized Ribocil-C R enantiomer?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
